Cas no 2229350-23-4 (2-1-(1H-indol-7-yl)cyclobutylethan-1-amine)

2-1-(1H-indol-7-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine
- 2229350-23-4
- EN300-1772127
- 2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine
-
- インチ: 1S/C14H18N2/c15-9-8-14(6-2-7-14)12-4-1-3-11-5-10-16-13(11)12/h1,3-5,10,16H,2,6-9,15H2
- InChIKey: YWVZIVVHLLVKKH-UHFFFAOYSA-N
- ほほえんだ: N1C=CC2=CC=CC(=C12)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 214.146998583g/mol
- どういたいしつりょう: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-1-(1H-indol-7-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772127-1.0g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1772127-5g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1772127-2.5g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1772127-10.0g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1772127-0.5g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1772127-0.25g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1772127-5.0g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1772127-0.05g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1772127-1g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1772127-10g |
2-[1-(1H-indol-7-yl)cyclobutyl]ethan-1-amine |
2229350-23-4 | 10g |
$5774.0 | 2023-09-20 |
2-1-(1H-indol-7-yl)cyclobutylethan-1-amine 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-1-(1H-indol-7-yl)cyclobutylethan-1-amineに関する追加情報
Comprehensive Overview of 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine (CAS No. 2229350-23-4)
The compound 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine (CAS No. 2229350-23-4) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive cyclobutyl and indole moieties make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential role as a central nervous system (CNS) modulator, given the prevalence of indole derivatives in neuroactive compounds. The compound's amine functional group further enhances its versatility, allowing for interactions with a wide range of biological targets.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for treatments targeting neurodegenerative diseases, mood disorders, and chronic pain. 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine aligns with these trends, as its structure suggests potential serotonergic activity, a property shared by many FDA-approved drugs. The compound's cyclobutane ring introduces conformational rigidity, which could improve target selectivity and reduce off-target effects—a critical consideration in modern drug design.
From a synthetic chemistry perspective, 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine presents intriguing challenges and opportunities. The indole scaffold is a privileged structure in drug discovery, frequently appearing in compounds with antidepressant, antipsychotic, and anti-inflammatory properties. The incorporation of a cyclobutyl group adjacent to the amine functionality may influence the molecule's pharmacokinetic profile, including its blood-brain barrier permeability and metabolic stability. These attributes are frequently searched by researchers optimizing lead compounds for CNS applications.
The growing interest in precision medicine and personalized therapeutics has further elevated the relevance of compounds like 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine. Its modular structure allows for derivatization, enabling the exploration of structure-activity relationships (SAR) to fine-tune its biological effects. Additionally, the compound's potential as a ligand for G-protein-coupled receptors (GPCRs) aligns with current industry focus, as GPCRs remain one of the most successful drug target families.
In summary, 2-1-(1H-indol-7-yl)cyclobutylethan-1-amine (CAS No. 2229350-23-4) represents a compelling case study in modern drug discovery. Its structural features, combined with the therapeutic potential of its indole and cyclobutyl components, position it as a molecule of significant interest for researchers addressing unmet medical needs in neurology and psychiatry. As the scientific community continues to explore its properties, this compound may emerge as a key player in the development of next-generation CNS-targeted therapies.
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